1-Iodo-3-(methylsulphanylmethyl)benzene
Description
1-Iodo-3-(methylsulphanylmethyl)benzene is an aromatic compound featuring an iodine atom at the benzene ring's 1-position and a methylsulphanylmethyl (-CH₂SCH₃) group at the 3-position. Its molecular formula is C₈H₉IS, with a molecular weight of 264.12 g/mol (calculated based on constituent atoms). This compound is relevant in organic synthesis, particularly in pharmaceutical and materials science applications .
Properties
IUPAC Name |
1-iodo-3-(methylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHOPVOLLSRJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of 1-Iodo-3-(methylsulphanylmethyl)benzene with analogous iodo-substituted benzene derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₉IS | 264.12 | I (1), -CH₂SCH₃ (3) | Iodo, thioether |
| 1-Iodo-3-isopropylbenzene | C₉H₁₁I | 246.09 | I (1), -CH(CH₃)₂ (3) | Iodo, alkyl |
| 1-Iodo-3-(trifluoromethyl)benzene | C₇H₄F₃I | 272.01 | I (1), -CF₃ (3) | Iodo, trifluoromethyl |
| 1-Iodo-3-(trimethylsiloxy)benzene | C₉H₁₃IOSi | 292.19 | I (1), -O-Si(CH₃)₃ (3) | Iodo, siloxy |
| 1-Iodo-3-[(methylthio)methyl]-5-(trifluoromethyl)benzene | C₉H₈F₃IS | 332.13 | I (1), -CH₂SCH₃ (3), -CF₃ (5) | Iodo, thioether, trifluoromethyl |
Key Observations :
- Electron Effects : The trifluoromethyl (-CF₃) group () is strongly electron-withdrawing, while the methylsulphanylmethyl (-CH₂SCH₃) group (target compound) is mildly electron-donating due to sulfur’s lone pairs. This difference significantly influences aromatic ring reactivity in electrophilic substitution and coupling reactions .
- Multi-Substituted Derivatives : Compounds like 1-Iodo-3-[(methylthio)methyl]-5-(trifluoromethyl)benzene () combine electron-donating and -withdrawing groups, creating unique electronic environments for tailored reactivity .
Physical Properties and Stability
- Boiling/Melting Points :
- Light Sensitivity : Iodo compounds, including the target molecule, are generally light-sensitive, necessitating dark storage .
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